

Comparative Profiling of 1-Hydroxyheptan-2-one: Odor Character & Synthetic Pathways[1]

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Compound of Interest

Compound Name: 1-Hydroxyheptan-2-one

CAS No.: 17046-01-4

Cat. No.: B3048465

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Executive Summary

This technical guide presents a comparative analysis of **1-Hydroxyheptan-2-one** (CAS 17046-01-4), a bifunctional alpha-hydroxy ketone, against its structural parent 2-heptanone and related acyloins.[1] While 2-heptanone is widely recognized for its "blue cheese" and "spicy" notes, the introduction of a primary hydroxyl group at the alpha position dramatically shifts the sensory profile toward complex earthy, herbal, and fungal nuances.[1]

This document targets researchers in flavor chemistry and drug development, providing:

- **Objective Sensory Data:** Quantitative descriptor profiling and structure-odor relationships (SOR).
- **Validated Synthesis Protocols:** A stepwise guide to the selective oxidation of 1,2-heptanediol.
- **Mechanistic Insight:** Analysis of how hydrogen bonding influences volatility and receptor interaction.

Chemical Characterization & Physicochemical Properties[1][2][3][4][5][6][7]

1-Hydroxyheptan-2-one represents a structural hybrid between the fatty volatile 2-heptanone and the texturizing agent acetoin.[1] Its physicochemical behavior is governed by the intramolecular hydrogen bonding capability introduced by the terminal hydroxyl group.

Table 1: Comparative Physicochemical Profile[7][8]

Property	1-Hydroxyheptan-2-one	2-Heptanone	1-Hydroxy-2-butanone
CAS Registry	17046-01-4	110-43-0	5077-67-8
Structure	$C_5H_{11}-C(=O)-CH_2OH$	$C_5H_{11}-C(=O)-CH_3$	$C_2H_5-C(=O)-CH_2OH$
Mol.[1][2] Weight	130.18 g/mol	114.18 g/mol	88.11 g/mol
Boiling Point	~209°C (est.)	151°C	152-154°C
LogP (Hydrophobicity)	~1.12	1.98	-0.25
Primary Odor Class	Earthy / Fungal / Fatty	Cheesy / Fruity	Coffee / Burnt Sugar
Key Natural Source	Zingiber mioga (Japanese Ginger)	Blue Cheese, Insects	Fermented Malt

“

*Technical Insight: The significantly higher boiling point of **1-hydroxyheptan-2-one** compared to 2-heptanone (+58°C) indicates lower volatility.[1] This suggests it functions as a base-to-middle note in fragrance architectures, providing persistence that the highly volatile parent ketone lacks.[1]*

Sensory Analysis: The Odor Profile

Unlike the sharp, piercing aroma of 2-heptanone, **1-hydroxyheptan-2-one** exhibits a multifaceted profile characterized by "fatty" and "vegetal" undertones.[1] The hydroxyl group softens the ketonic attack, introducing notes reminiscent of fermentation and damp earth.[1]

Quantitative Descriptor Analysis

Based on aggregated sensory data and GC-O (Gas Chromatography-Olfactometry) studies, the odor profile can be deconstructed as follows:

Descriptor	Intensity Contribution (%)	Sensory Context
Fatty	33.4%	Waxy, lipid-like heavy note; reminiscent of tallow.[1]
Cheese	32.5%	Fermented dairy; similar to 2-heptanone but less sharp.
Herbal	31.6%	Fresh, green, slightly medicinal; links to <i>Z. mioga</i> .[1]
Oily	29.9%	Heavy, viscous sensation.[1]
Musty/Mushroom	25-26%	Earthy, fungal, damp soil notes (distinct from 2-heptanone).[1]
Caramel/Butter	25-26%	Sweet, creamy background (typical of -hydroxy ketones).[1]

Structure-Odor Relationship (SOR) Mechanism

The shift from fruity/spicy (2-heptanone) to mushroom/herbal (**1-hydroxyheptan-2-one**) is driven by electronic and steric factors:

- **Hydrogen Bonding:** The -OH group acts as a hydrogen bond donor. This interaction with olfactory receptors (ORs) likely mimics the binding mode of mushroom alcohols (e.g., 1-octen-3-ol), triggering "fungal" perception.[1]

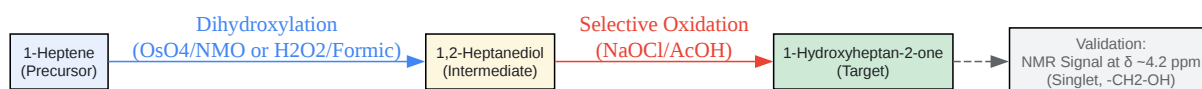
- **Reduced Volatility:** The lower vapor pressure reduces the "pungency" (trigeminal nerve stimulation), allowing the nose to detect the subtler "buttery" and "caramel" notes typical of acyloins (like acetoin).

Experimental Protocol: Synthesis & Isolation

Objective: Synthesize **1-hydroxyheptan-2-one** via the selective oxidation of 1,2-heptanediol.

Rationale: Direct hydroxylation of 2-heptanone often yields mixtures or favors the more substituted position (C3).[1] Starting from the terminal alkene (1-heptene) ensures regioselectivity at the C1/C2 positions.

Workflow Diagram



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Figure 1: Synthetic pathway transforming 1-heptene to the target alpha-hydroxy ketone.

Detailed Methodology

Phase 1: Preparation of 1,2-Heptanediol

Note: If 1,2-heptanediol is commercially available, skip to Phase 2.[1]

- **Reagents:** 1-Heptene (10 mmol), Formic acid (98%), Hydrogen peroxide (30%).[1]
- **Procedure:** Mix 1-heptene and formic acid. Add H₂O₂ dropwise at 40°C. Stir for 8 hours. Remove solvent in vacuo. Hydrolyze the formate ester with NaOH (3M) for 1 hour. Extract with ethyl acetate.
- **Validation:** GC-MS should show a peak with M⁺ = 132.

Phase 2: Selective Oxidation (The Key Step)

This step utilizes a controlled hypochlorite oxidation which favors the secondary alcohol oxidation over the primary alcohol due to steric and electronic effects in 1,2-diols under specific

pH conditions.[1]

- Reagents: 1,2-Heptanediol (5 mmol), Sodium Hypochlorite (NaOCl, 2.8 M aq), Acetic Acid (glacial).[1]
- Setup: 50 mL round-bottom flask, ice bath (0-5°C), magnetic stirring.
- Execution:
 - Dissolve 1,2-heptanediol in Acetic Acid (5 mL).
 - Add NaOCl solution dropwise over 20 minutes, maintaining temperature <10°C.
 - Critical Control Point: Monitor via TLC (Silica, Hexane:EtOAc 7:3). Stop reaction immediately upon disappearance of starting material to prevent over-oxidation to the carboxylic acid.
- Workup: Quench with saturated Na₂S₂O₃ (sodium thiosulfate). Extract 3x with Dichloromethane (DCM). Wash organics with NaHCO₃ (sat) and Brine.[1] Dry over MgSO₄.
- Purification: Flash column chromatography (Silica gel). Elute with Hexane -> 10% EtOAc/Hexane.

Self-Validating Analytical Criteria

To ensure the identity of the synthesized compound, compare your data against these benchmarks:

- ¹H NMR (CDCl₃, 400 MHz):
 - 4.24 ppm (s, 2H): Characteristic singlet for the methylene group between the ketone and hydroxyl (-C(=O)-CH₂-OH).[1] Absence of this peak indicates failure.
 - 2.41 ppm (t, 2H): Alpha-methylene protons on the alkyl chain (-CH₂-C(=O)-).[1]
 - 0.90 ppm (t, 3H): Terminal methyl group.[1]
- Odor Check: The pure fraction should smell faintly herbal/fatty, not sharp/fruity (which would indicate unreacted 2-heptanone or over-oxidized byproducts).[1]

Biogenic & Pharmacological Context[1][8]

While **1-hydroxyheptan-2-one** is synthetic in most industrial contexts, its identification in Japanese Ginger (*Zingiber mioga*) and its activity in Coleopteran (beetle) olfactory systems suggests a role as a semiochemical.[1]

Comparative Biological Activity[1][8]

Compound	Biological Role	Target Organism/System
1-Hydroxyheptan-2-one	Flavor Constituent / Semiochemical	<i>Z. mioga</i> (Freshness marker); Beetles (Attractant)
2-Heptanone	Alarm Pheromone / Anesthetic	Honeybees (Mandibular gland); Rats (Stress marker)
Acetoin	Metabolic Byproduct	Bacteria (Voges-Proskauer test positive)

Implication for Drug Development: The "fresh/herbal" olfactory signal of **1-hydroxyheptan-2-one**, combined with its lower volatility, makes it a candidate for masking agents in pharmaceutical formulations that require coverage of sulfurous or amine-based off-notes without adding the aggressive "chemical" fruitiness of standard ketones.[1]

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